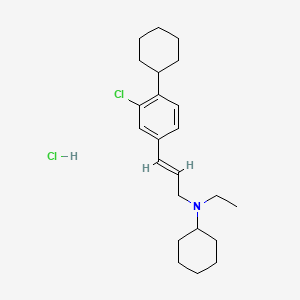

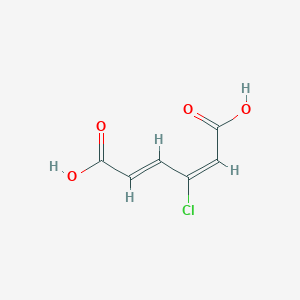

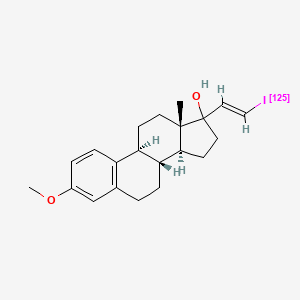

![molecular formula C24H36N4O6S2 B1236535 (7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1236535.png)

(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

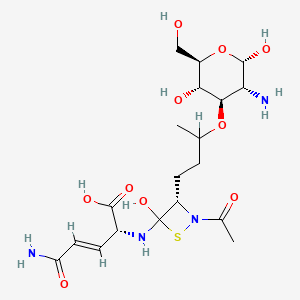

Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.

科学的研究の応用

Crystal Structure Analysis

(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone, also known as FK228 or romidepsin, has been crystallized for structural analysis. This compound demonstrates unique molecular structure and is stabilized by intramolecular hydrogen bonds. Such structural insights are crucial for understanding its interaction with biological molecules (Liu, Wang, & Cheng, 2012).

Antitumor Activities

FK228 shows significant antitumor activities. It exhibits antiproliferative and apoptotic properties in various malignancies. For instance, it's effective against human lymphoma U-937 cells, inducing apoptosis, cell cycle arrest, and differentiation. This compound influences gene expression through histone acetylation, contributing to its antitumor effects (Sasakawa et al., 2002). Additionally, FK228 has shown potency against different experimental tumors in animals, suggesting its potential as a new cancer treatment drug (Ueda et al., 1994).

Mechanism-Based Inhibition and Cellular Resistance

Studies have examined the mechanisms underlying the antitumor effects of FK228. For instance, its resistance in human osteosarcoma cell lines was found to be related to overexpression of P-glycoprotein and activation of the MAPK pathway by FK228. Understanding these mechanisms is crucial for developing strategies to overcome resistance and enhance therapeutic efficacy (Matsubara et al., 2009).

Resistance Mechanisms in Cancer Cell Lines

Research has shown that resistance to FK228 in cancer cell lines is mediated by reversible induction of MDR1, a multidrug resistance protein. This revelation is significant in understanding the dynamics of chemoresistance and developing effective countermeasures (Xiao et al., 2005).

Impact on Expression of Angiogenesis Factors

FK228's antitumor efficacy is partly attributed to its effect on the expression of angiogenesis factors. It suppresses VEGF mRNA expression in prostate cancer cells and affects histone acetylation in the VEGF promoter regions. These insights are critical for the development of novel anticancer strategies (Sasakawa et al., 2003).

特性

製品名 |

(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |

|---|---|

分子式 |

C24H36N4O6S2 |

分子量 |

540.7 g/mol |

IUPAC名 |

(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |

InChI |

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7-,16-6- |

InChIキー |

OHRURASPPZQGQM-YGMKGBIRSA-N |

異性体SMILES |

C/C=C\1/C(=O)NC(C(=O)OC/2CC(=O)NC(C(=O)NC(CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C |

正規SMILES |

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

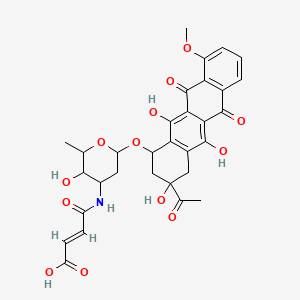

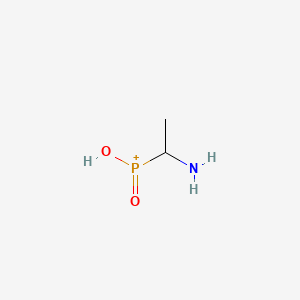

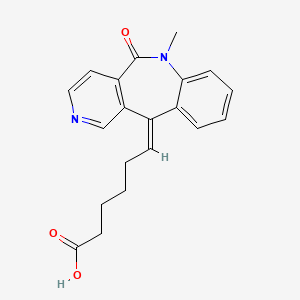

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)